molecular formula C13H8F3NO B040319 2-(4-Trifluoromethylbenzoyl)pyridine CAS No. 122377-19-9

2-(4-Trifluoromethylbenzoyl)pyridine

Cat. No. B040319
M. Wt: 251.2 g/mol
InChI Key: GRSQHGJNKQUFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-(4-Trifluoromethylbenzoyl)pyridine, is an important research field due to their extensive applications in various areas . The synthesis methods generally involve reactions based on pyridine rings, cyclization, and cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of 2-(4-Trifluoromethylbenzoyl)pyridine includes a pyridine ring and a trifluoromethyl group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

  • Fluorescent Probes for Mercury Ion : A study demonstrated the use of 2-(4-Trifluoromethylbenzoyl)pyridine in the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which are efficient fluorescent probes for detecting mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • Copper(I) Imidazol-2-ylidene Complexes : Research has shown that pyridine-N-functionalized carbene ligands, including derivatives of 2-(4-Trifluoromethylbenzoyl)pyridine, enable the isolation and structural characterization of copper(I) imidazol-2-ylidene complexes (Tulloch et al., 2001).

  • Versatile Terpyridine Analogues : A study focused on 2,6-bis(pyrazolyl)pyridines and related ligands, which offer potential applications in biological sensing. These compounds, including variants of 2-(4-Trifluoromethylbenzoyl)pyridine, exhibit unusual spin-state transitions in iron complexes (Halcrow, 2005).

  • N-heterocyclic Carbene Ligands : Another study reports the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides from 2-(4-Trifluoromethylbenzoyl)pyridine. These serve as precursors for a new class of N-heterocyclic carbene ligands, influencing the coordination sphere of carbene-bound metals (Burstein et al., 2005).

  • Synthesis of Novel Polyimides : Novel polyimides derived from derivatives of 2-(4-Trifluoromethylbenzoyl)pyridine exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting their use in advanced material applications (Wang et al., 2006).

  • DNA Binding Agents : Bis-2-(pyridyl)-1H-benzimidazoles, related to 2-(4-Trifluoromethylbenzoyl)pyridine, show AT-specific DNA binding, important for understanding DNA interactions and potential therapeutic applications (Chaudhuri et al., 2007).

  • Trifluoroacetylation of Arenes : The compound has been used in the trifluoroacetylation of arenes under Friedel-Crafts conditions, leading to the formation of trifluoromethyl aryl ketones (Keumi et al., 1990).

Safety And Hazards

The safety and hazards of 2-(4-Trifluoromethylbenzoyl)pyridine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions of 2-(4-Trifluoromethylbenzoyl)pyridine research are promising. It is expected that many novel applications of TFMP will be discovered in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSQHGJNKQUFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559068
Record name (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylbenzoyl)pyridine

CAS RN

122377-19-9
Record name (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Trifluoromethylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Trifluoromethylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Trifluoromethylbenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Trifluoromethylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Trifluoromethylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Trifluoromethylbenzoyl)pyridine

Citations

For This Compound
1
Citations
G Jiang, Y Lin, M Cai, H Zhao - Synthesis, 2019 - thieme-connect.com
The heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones was achieved in ethyl acetate at room temperature in the presence of an MCM-41-…
Number of citations: 11 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.